![molecular formula C19H12ClF2N3O3S2 B2764774 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105248-59-6](/img/structure/B2764774.png)
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide
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Overview
Description
The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, a difluorophenyl group, a methylthiophene group, and a sulfonamide group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound likely has a complex 3-dimensional structure due to the presence of multiple aromatic rings. The exact structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .Scientific Research Applications
Antiviral Activity
Compounds similar to 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide have been synthesized and shown to possess antiviral properties. For example, a study by Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and found certain compounds with anti-tobacco mosaic virus activity.
Antagonistic Activity on Endothelin Receptors
The compound under investigation is structurally related to a class of 2-aryloxycarbonylthiophene-3-sulfonamides which have been evaluated for their antagonistic activity on endothelin receptors. A study by Raju et al. (1997) identified a compound as a highly potent and selective endothelin receptor antagonist.
Potential Cancer Inhibitor
A compound similar to the one , (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, has been evaluated for its potential as a cancer inhibitor. The study by Kamaraj et al. (2021) suggests its potential application in cancer treatment based on molecular docking studies.
Antibacterial and Antifungal Activities
Related sulfone derivatives have shown promising antibacterial and antifungal activities. For instance, research by Xu et al. (2011) on sulfone derivatives containing 1,3,4-oxadiazole/thiadiazole moiety exhibited moderate to good antifungal activity.
Antihypertensive Activity
A study by Santilli and Morris (1979) on 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, which are structurally related, showed antihypertensive activity in rats.
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , have displayed significant antibacterial activity against rice bacterial leaf blight. Shi et al. (2015) reported that these compounds effectively reduced the disease in plants.
Proton Exchange Membranes for Fuel Cells
In the field of materials science, related compounds have been synthesized for use as proton exchange membranes in medium-high temperature fuel cells. Xu et al. (2013) developed sulfonated poly(aryl ether sulfone) containing 1, 3, 4-oxadiazole, demonstrating its potential in fuel cell technology.
Antioxidant Activity
Research by Padmaja et al. (2014) on a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) revealed potential antioxidant agents, suggesting possible applications in combating oxidative stress.
Analgesic and Anti-Inflammatory Activities
In pharmacological research, compounds structurally related to 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A study by Bhargavi et al. (2018) on 1,2,4-oxadiazolo sulfonamides confirmed their efficacy in vivo.
Mechanism of Action
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N3O3S2/c1-25(13-5-6-14(21)15(22)10-13)30(26,27)16-7-8-29-17(16)19-23-18(24-28-19)11-3-2-4-12(20)9-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPAMPFEOAQPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide |
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